molecular formula C7H14N2O B1297775 1-Methylpiperidine-3-carboxamide CAS No. 4138-27-6

1-Methylpiperidine-3-carboxamide

Cat. No.: B1297775
CAS No.: 4138-27-6
M. Wt: 142.2 g/mol
InChI Key: JCMBUJZAIZUVKK-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylpiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMBUJZAIZUVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331352
Record name 1-methylpiperidine-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4138-27-6
Record name 1-Methyl-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4138-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine-3-carboxamide is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for formulation. This guide provides a comprehensive analysis of the core physicochemical properties of 1-Methylpiperidine-3-carboxamide. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a robust framework for its characterization by leveraging data from closely related analogs and detailing standardized experimental protocols for its empirical determination.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. Its saturated, heterocyclic structure allows for three-dimensional diversity, enabling precise interactions with biological targets. The substituent at the 3-position, a carboxamide in this case, and the N-methyl group are critical modifications that influence the molecule's polarity, hydrogen bonding capacity, and basicity. These features, in turn, dictate its physicochemical behavior and ultimately its pharmacological activity. Piperidine derivatives have shown a wide range of biological activities, including but not limited to, acting as proteasome inhibitors with potential applications in treating diseases like malaria.

Molecular Structure and Core Identifiers

A logical starting point for understanding a molecule's properties is its fundamental structure and identifiers.

Figure 1: Chemical structure of 1-Methylpiperidine-3-carboxamide.

Table 1: Molecular Identifiers and Calculated Properties

PropertyValueSource
Molecular Formula C₇H₁₄N₂O-
Molecular Weight 142.20 g/mol -
CAS Number Not readily available-
Predicted XLogP3 -0.4PubChem (CID 2760460 for an isomer)[1]
Predicted pKa (basic) ~8.5-9.5Estimated from similar structures
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-

Note: Predicted values are estimations and should be confirmed by experimental data.

Estimated Physicochemical Properties from Analog Data

Direct experimental values for 1-Methylpiperidine-3-carboxamide are not widely published. However, we can infer a likely range for its properties by examining closely related compounds. This analog-based approach is a cornerstone of early-stage drug development, allowing for informed hypotheses prior to synthesis and testing.

Table 2: Physicochemical Properties of Analogous Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKaLogP
1-Methylpiperidine C₆H₁₃N99.17106-10710.11.3
Methyl 1-methylpiperidine-3-carboxylate C₈H₁₅NO₂157.21190.0 ± 33.08.660.72
1-N-Boc-piperidine-3-carboxamide C₁₁H₂₀N₂O₃228.29Not AvailableNot ApplicableNot Available

Data sourced from various chemical suppliers and databases.[2][3][4][5]

Analysis and Extrapolation:

  • Basicity (pKa): The tertiary amine of the piperidine ring is the primary basic center. In 1-Methylpiperidine, the pKa is approximately 10.1.[4] The introduction of the electron-withdrawing carboxamide group at the 3-position is expected to lower the basicity of the nitrogen. The pKa of the ester analog, Methyl 1-methylpiperidine-3-carboxylate, is reported as 8.66. It is therefore reasonable to predict that the pKa of 1-Methylpiperidine-3-carboxamide will be in a similar range, likely between 8.5 and 9.5.

  • Lipophilicity (LogP): The LogP is a measure of a compound's lipophilicity. 1-Methylpiperidine has a LogP of 1.3.[4] The carboxamide group is significantly more polar than a simple methyl group, which will decrease the LogP. The ester analog has a LogP of 0.72.[5] Given that a primary amide is generally more polar than a methyl ester, it is anticipated that the LogP of 1-Methylpiperidine-3-carboxamide will be lower than 0.72, potentially in the range of 0.0 to 0.5.

  • Boiling Point: The boiling point of 1-Methylpiperidine is 106-107 °C.[2] The addition of the carboxamide group, with its capacity for hydrogen bonding, will significantly increase the boiling point. The ester analog has a boiling point of approximately 190 °C.[5] Due to stronger intermolecular hydrogen bonding, the boiling point of the amide is expected to be substantially higher than that of the ester.

  • Solubility: The N-methylpiperidine moiety generally imparts good aqueous solubility.[2] The presence of the polar carboxamide group, capable of acting as both a hydrogen bond donor and acceptor, should further enhance water solubility compared to the ester analog.

Experimental Determination of Physicochemical Properties

The following section details the standard, self-validating experimental protocols required to empirically determine the key physicochemical properties of 1-Methylpiperidine-3-carboxamide.

Determination of pKa by Potentiometric Titration

The pKa is a critical parameter as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[6][7][8]

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep Dissolve compound in water/co-solvent to a known concentration (e.g., 1 mM) Calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) Titrate Titrate with standardized HCl (0.1 M) while recording pH and titrant volume Calibrate->Titrate Plot Plot pH vs. titrant volume Titrate->Plot Derivative Calculate first and second derivatives to identify the equivalence point Plot->Derivative pKa_Calc Determine pKa from the half-equivalence point Derivative->pKa_Calc

Figure 2: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation: Accurately weigh and dissolve a sample of 1-Methylpiperidine-3-carboxamide in deionized water to a concentration of approximately 1 mM. If solubility is limited, a co-solvent such as methanol or DMSO may be used, with appropriate corrections made.

  • Calibration: Calibrate a potentiometer using standard buffers of pH 4.0, 7.0, and 10.0.

  • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M hydrochloric acid, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For greater accuracy, the equivalence point is identified from the peak of the first derivative of the titration curve.

Determination of LogP by the Shake-Flask Method

LogP is the logarithm of the partition coefficient between n-octanol and water, representing the balance between a molecule's lipophilicity and hydrophilicity.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[9][10][11][12]

LogP_Determination_Workflow cluster_prep System Preparation cluster_equilibration Equilibration cluster_analysis Quantification & Calculation Saturate Pre-saturate n-octanol with water and water with n-octanol Add_Compound Add a known amount of compound to the biphasic system Saturate->Add_Compound Shake Shake the mixture at a constant temperature for a defined period (e.g., 24 hours) Add_Compound->Shake Separate Centrifuge to separate the phases Shake->Separate Quantify Determine the concentration in each phase (e.g., by HPLC-UV) Separate->Quantify LogP_Calc Calculate LogP = log([Compound]octanol / [Compound]water) Quantify->LogP_Calc

Figure 3: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) saturated with n-octanol.

  • Partitioning: Add a known amount of 1-Methylpiperidine-3-carboxamide to a mixture of the two prepared phases in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the LogP using the formula: LogP = log (Concentration in n-octanol / Concentration in aqueous phase).

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation development.

Principle: An excess of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.[13][14][15]

Step-by-Step Protocol:

  • Equilibration: Add an excess amount of solid 1-Methylpiperidine-3-carboxamide to a vial containing deionized water or a relevant buffer.

  • Shaking: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).

  • Separation: Filter the suspension through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Plausible Synthetic Route

1-Methylpiperidine-3-carboxamide can be synthesized from its corresponding ester, Methyl 1-methylpiperidine-3-carboxylate, via aminolysis.

Reaction Scheme:

Principle: The reaction of an ester with ammonia results in the formation of a primary amide. This is a common and effective method for amide synthesis.[16][17][][19]

General Procedure:

  • Dissolve Methyl 1-methylpiperidine-3-carboxylate in a suitable solvent, such as methanol.

  • Saturate the solution with ammonia gas at a reduced temperature (e.g., 0 °C).

  • Seal the reaction vessel and allow it to warm to room temperature, stirring for an extended period (e.g., 24-72 hours).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purify the resulting crude product, 1-Methylpiperidine-3-carboxamide, by a suitable method such as recrystallization or column chromatography.

Conclusion

While direct experimental data for 1-Methylpiperidine-3-carboxamide is scarce, a detailed physicochemical profile can be reliably estimated through the analysis of its structural analogs. This guide provides these estimations for key parameters including pKa, LogP, boiling point, and solubility, offering a solid foundation for further research. Furthermore, it outlines the standard, robust experimental protocols necessary for the empirical determination of these properties. The provided synthetic route offers a practical method for obtaining the compound for such studies. This comprehensive approach ensures that researchers and drug development professionals can proceed with a clear and scientifically grounded understanding of 1-Methylpiperidine-3-carboxamide's fundamental characteristics.

References

  • Wikipedia. 1-Methylpiperidine. [Link]

  • ChemBK. METHYL PIPERIDINE-3-CARBOXYLATE. [Link]

  • PubChem. N-Methylpiperidine. [Link]

  • Chemsrc. Methyl 1-methylpiperidine-3-carboxylate. [Link]

  • PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

  • PubChem. Methyl piperidine-3-carboxylate. [Link]

  • PubChem. 3-Piperidinol, 1-methyl-. [Link]

  • PubChem. N-methylpiperidine-4-carboxamide. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Master Organic Chemistry. Formation of Amides From Esters. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • YouTube. Converting Esters to Amides: "Aminolysis". [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • JoVE. Video: Preparation of Amides. [Link]

  • protocols.io. LogP / LogD shake-flask method. [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 1-Methylpiperidine-3-carboxamide Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds.[1][2] This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of a representative member, 1-Methylpiperidine-3-carboxamide, using a suite of in silico modeling techniques. We move beyond a simple recitation of steps to provide the causal logic behind protocol choices, empowering researchers to not only replicate but also adapt these workflows for their own discovery programs. This document details a complete computational workflow, beginning with ligand and target preparation, proceeding through molecular docking to generate hypothetical binding poses, and culminating in molecular dynamics simulations to assess the stability and thermodynamics of the protein-ligand complex. Each stage is presented as a self-validating system with embedded checkpoints and analysis protocols, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Computational Modeling

The drug discovery and development pipeline is a complex, time-intensive, and costly endeavor.[3][4] In silico drug discovery, or computer-aided drug design (CADD), has emerged as an indispensable tool to streamline this process, reducing risks and costs associated with purely experimental methods.[5][6] By simulating molecular interactions in a virtual environment, researchers can rapidly screen vast chemical libraries, prioritize candidates, and gain deep mechanistic insights that guide further experimental work.[6]

This guide focuses on 1-Methylpiperidine-3-carboxamide, a derivative of the versatile piperidine scaffold. Piperidine-3-carboxamide derivatives have been investigated for a range of biological activities, including the inhibition of enzymes like cathepsin K for osteoporosis and the proteasome in Plasmodium falciparum as an anti-malarial strategy.[7][8][9] The goal of this whitepaper is to provide a robust, replicable workflow that a researcher can use to predict how this specific molecule, or its analogues, might interact with a protein target of interest.

dot

Caption: High-level overview of the in silico modeling workflow.

Part I: System Preparation - The Foundation of Accuracy

The fidelity of any in silico model is critically dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational science. This section details the meticulous preparation of both the ligand and its protein target.

Ligand Preparation: Defining 1-Methylpiperidine-3-carboxamide

The first step is to obtain an accurate three-dimensional representation of the ligand.

Step-by-Step Protocol:

  • Obtain 2D Structure: Source the canonical SMILES string or 2D structure of 1-Methylpiperidine-3-carboxamide from a reliable chemical database like PubChem (CID 239335).[10][11] PubChem is a public repository for chemical substances and their biological activities, maintained by the NIH.[12][13]

  • Generate 3D Conformation: Use a tool like Open Babel or the online CORINA 3D structure generator to convert the 2D representation into a 3D structure (.mol2 or .sdf format).

  • Energy Minimization & Charge Assignment: This is a crucial step to arrive at a low-energy, physically plausible conformation.

    • Causality: The initial 3D generation may result in strained bond lengths or angles. Energy minimization using a force field (e.g., MMFF94 or GAFF) relaxes the structure into a more stable state.

    • Tools: Software such as Avogadro, Chimera, or Schrödinger's LigPrep can perform this task. During this process, appropriate partial charges (e.g., Gasteiger or AM1-BCC) are assigned to each atom, which are essential for calculating electrostatic interactions during docking and simulation.

  • Final Format Conversion: For docking with AutoDock Vina, the prepared ligand structure must be converted to the .pdbqt format, which includes atomic coordinates, partial charges, and torsional degree of freedom information.[14]

Target Identification and Preparation

For this guide, we will use Cathepsin K as a hypothetical target, based on published studies showing that piperidine-3-carboxamide derivatives can act as inhibitors.[8][9]

Step-by-Step Protocol:

  • Retrieve Protein Structure: Download the crystal structure of human Cathepsin K from the RCSB Protein Data Bank (PDB).[15][16] The PDB is the global archive for 3D structural data of biological macromolecules.[17][18] A suitable entry is PDB ID: 1ATK.

  • Initial PDB Cleanup: Raw PDB files often contain non-essential information and require cleaning.

    • Causality: Water molecules, co-factors, and co-crystallized ligands from the original experiment are typically removed unless they are known to be mechanistically essential for binding. This simplifies the system and focuses the calculation on the protein-ligand interaction of interest.[19]

    • Action: Using a molecular visualization tool like PyMOL or Chimera, delete all water molecules (HOH). Remove any existing ligands or ions not critical to the protein's structural integrity. For 1ATK, this would involve removing the inhibitor present in the crystal structure.

  • Protonation and Repair: Add hydrogen atoms to the protein, as they are usually not resolved in X-ray crystal structures.

    • Causality: Hydrogen atoms are critical for defining hydrogen bond networks and proper electrostatics. The protonation state of ionizable residues (Asp, Glu, His, Lys, Arg) is pH-dependent and must be set correctly, typically to a physiological pH of ~7.4.[20]

    • Tools: Software like H++ or the pdb2gmx tool in GROMACS can be used to assign the correct protonation states and add hydrogens.[20][21]

  • Final Format Conversion: Similar to the ligand, the prepared protein structure must be converted to the .pdbqt format for use with AutoDock Vina. This step adds polar hydrogens and assigns Gasteiger charges.[22]

Part II: Molecular Docking - Predicting the Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[23][24] It is a powerful method to generate plausible binding hypotheses quickly.[25][26] We will utilize AutoDock Vina, a widely used and validated docking program.[14]

dot

Caption: The logical flow of a molecular docking experiment.

Defining the Search Space: The Grid Box

Instead of searching the entire protein surface, docking is focused on a specific region, usually the known active site or a putative allosteric site.

Step-by-Step Protocol:

  • Identify the Binding Site: For Cathepsin K (1ATK), the active site is well-characterized, centered around the catalytic cysteine (CYS25) and histidine (HIS162) residues.

  • Generate the Grid Box: Using AutoDock Tools (ADT), define a 3D box that encompasses this entire active site.[27]

    • Causality: The grid box defines the volume within which the ligand is allowed to translate and rotate. It should be large enough to allow the ligand complete rotational and translational freedom but small enough to focus the search, saving computational time. A typical size is 20x20x20 Ångströms, centered on the key active site residues.[28]

Running the Docking Simulation

With the prepared files and a defined search space, the docking calculation can be executed.

Step-by-Step Protocol:

  • Create a Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.[27]

  • Execute Vina: Run the docking from the command line: vina --config conf.txt --log results.log --out poses.pdbqt

  • Analyze the Output: Vina will generate a .pdbqt file containing the top-ranked binding poses (typically 9) and a log file with their corresponding binding affinity scores in kcal/mol.[27]

Interpreting Docking Results

The output requires careful scientific interpretation.

  • Binding Affinity Score: This is an estimate of the binding free energy. More negative values indicate stronger predicted binding.

  • Pose Analysis: The top-ranked poses should be visually inspected. A plausible pose is one that exhibits chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic packing) and a low degree of internal strain.

Data Presentation: Sample Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Example)
1-7.2CYS25, GLY66, HIS162
2-7.0GLY66, TRP184
3-6.8CYS25, HIS162, ASN161

Part III: Molecular Dynamics - From a Static Picture to a Dynamic Movie

Molecular docking provides a static snapshot of a potential binding mode.[23] Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of this pose over time in a simulated physiological environment.[23] We will use GROMACS, a powerful and widely used MD engine.[29]

System Setup for MD Simulation

This involves preparing the protein-ligand complex chosen from docking and placing it in a realistic environment.

Step-by-Step Protocol:

  • Generate Ligand Topology: The force field used for the protein (e.g., CHARMM36, AMBER) does not contain parameters for our drug-like molecule. A topology file, which defines all bond lengths, angles, dihedrals, and atomic charges for the ligand, must be generated using a server like CGenFF or antechamber. This is a critical, non-trivial step that ensures the ligand behaves correctly during the simulation.[30]

  • Combine Protein and Ligand: Create a single .pdb file containing the coordinates of the best-ranked docking pose of 1-Methylpiperidine-3-carboxamide and the protein target.

  • Create the GROMACS Topology: Use the gmx pdb2gmx tool to generate the protein topology and then manually merge it with the ligand topology file.[20][21]

  • Define the Simulation Box: Create a periodic simulation box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.

  • Solvation: Fill the simulation box with explicit water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

Running the MD Simulation

An MD simulation protocol typically involves three phases: minimization, equilibration, and production.[31][32]

Step-by-Step Protocol:

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup process.[20]

  • Equilibration (NVT and NPT):

    • Causality: This two-step process gradually brings the system to the desired temperature and pressure while keeping the protein and ligand atoms restrained. This allows the solvent and ions to relax around the solute without distorting the binding pose.

    • NVT Ensemble: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant.

    • NPT Ensemble: The system is brought to the target pressure (e.g., 1 bar) while keeping the temperature constant.

  • Production MD: Remove the restraints and run the simulation for a desired length of time (e.g., 100 nanoseconds). The atomic coordinates are saved at regular intervals, creating a "trajectory" file that represents the dynamic motion of the system.

Post-MD Analysis: Extracting Meaningful Data

The raw trajectory file must be analyzed to extract quantitative insights.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their starting positions. A stable, converging RMSD plot for both the protein and the ligand suggests the complex is stable.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. High RMSF values in the binding site can indicate flexible loops that interact with the ligand.

  • Hydrogen Bond Analysis: Quantify the presence and persistence of specific hydrogen bonds between the ligand and protein over the course of the simulation.

Part IV: Binding Free Energy Calculation

While docking scores provide a rapid ranking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate, albeit computationally expensive, estimation of binding free energy by analyzing the MD trajectory.[33][34][35]

Step-by-Step Protocol:

  • Extract Snapshots: Select a set of snapshots (e.g., 100 frames) from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated as:

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • Where ΔE_MM is the molecular mechanics energy in the gas phase, ΔG_solv is the solvation free energy (split into polar and non-polar contributions), and TΔS is the conformational entropy.[36]

  • Average the Results: The final ΔG_bind is the average calculated over all snapshots. The g_mmpbsa tool in GROMACS can automate this process.[37]

Conclusion and Authoritative Grounding

This guide has outlined a rigorous, multi-stage computational workflow to investigate the molecular interactions of 1-Methylpiperidine-3-carboxamide. By progressing from static docking to dynamic simulation and free energy calculations, a researcher can build a comprehensive, data-driven hypothesis about the molecule's binding mode, stability, and affinity for a given target. These in silico results provide a powerful foundation, enabling more focused and efficient experimental validation in a drug discovery program.

References

  • Wikipedia. (2023, December 27). 1-Methylpiperidine. Retrieved January 29, 2026, from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved January 29, 2026, from [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved January 29, 2026, from [Link]

  • Hollingsworth, S. A., & Dror, R. O. (2018). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved January 29, 2026, from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved January 29, 2026, from [Link]

  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • RCSB Protein Data Bank. (n.d.). Homepage. Retrieved January 29, 2026, from [Link]

  • Paggi, J. M., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics. Retrieved January 29, 2026, from [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 85-97.e9. Retrieved January 29, 2026, from [Link]

  • Lee, A., & Lee, W. L. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 896. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (2024, January 23). PubChem. Retrieved January 29, 2026, from [Link]

  • Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Retrieved January 29, 2026, from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Basic docking. AutoDock Vina 1.2.0 documentation. Retrieved January 29, 2026, from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (2023, December 27). Piperidine. Retrieved January 29, 2026, from [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved January 29, 2026, from [Link]

  • Bioinformatics Review. (2020, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved January 29, 2026, from [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(11), 943-954. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (2024, January 20). Protein Data Bank. Retrieved January 29, 2026, from [Link]

  • Biology Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved January 29, 2026, from [Link]

  • InsilicoSci. (2022, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Retrieved January 29, 2026, from [Link]

  • Patheon Pharma Services. (2023, September 27). In Silico Modeling: Accelerating drug development. Retrieved January 29, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). Basics, types and applications of molecular docking: A review. Retrieved January 29, 2026, from [Link]

  • Kim, S., et al. (2016). PubChem Substance and Compound databases. Nucleic Acids Research, 44(D1), D1202-D1213. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2024). A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. Retrieved January 29, 2026, from [Link]

  • Database Commons. (2024). PubChem. Retrieved January 29, 2026, from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved January 29, 2026, from [Link]

  • Omixium. (2024, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Retrieved January 29, 2026, from [Link]

  • Kumari, R., Kumar, R., & Lynn, A. (2014). Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol, 4(18). Retrieved January 29, 2026, from [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(15), 3469. Retrieved January 29, 2026, from [Link]

  • Data.gov. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2021). Various in silico techniques used in the drug design and discovery.... Retrieved January 29, 2026, from [Link]

  • International Journal of Research in Engineering and Science. (2020). Molecular Docking: A Review Paper. Retrieved January 29, 2026, from [Link]

  • Duan, L., et al. (2020). An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity. Nanoscale, 12(19), 10641-10653. Retrieved January 29, 2026, from [Link]

  • Proteopedia. (2024). Protein Data Bank. Retrieved January 29, 2026, from [Link]

  • Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Retrieved January 29, 2026, from [Link]

  • Burley, S. K., et al. (2019). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520-D528. Retrieved January 29, 2026, from [Link]

  • PatSnap. (2024, March 20). What is in silico drug discovery?. Retrieved January 29, 2026, from [Link]

  • Protein Data Bank in Europe. (n.d.). Homepage. Retrieved January 29, 2026, from [Link]

Sources

Stereochemical Architecture of 1-Methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical architecture, synthetic pathways, and pharmacological significance of 1-Methylpiperidine-3-carboxamide.

Technical Monograph | Version 1.0

Executive Summary

1-Methylpiperidine-3-carboxamide represents a critical chiral pharmacophore in medicinal chemistry, serving as a bioisostere for proline and nicotinamide derivatives.[1] Its structural utility is defined by the C3 stereocenter, which governs binding affinity in targets ranging from GABA transporters (GAT-1) to Janus kinases.[1] This guide provides a rigorous analysis of its conformational dynamics, enantioselective synthesis, and resolution protocols, designed for application in high-throughput lead optimization.[1]

Stereochemical Fundamentals

Chirality and Nomenclature

The molecule possesses a single chiral center at position 3 of the piperidine ring.

  • Enantiomers: It exists as two enantiomers: (R)-1-methylpiperidine-3-carboxamide and (S)-1-methylpiperidine-3-carboxamide.[1]

  • Cahn-Ingold-Prelog (CIP) Priority: At C3, the priority assignment is:

    • -CONH₂ (Carboxamide)[1]

    • -CH₂-N (C2)[1]

    • -CH₂-C (C4)[1]

    • -H (Note: The exact priority depends on the full path analysis around the ring, but generally the functionalized arm takes precedence).

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation. However, the stereochemical landscape is complicated by two dynamic factors: Ring Inversion and Nitrogen Inversion .

  • C3-Substituent Preference: The bulky carboxamide group has a strong thermodynamic preference for the equatorial position (

    
    -value 
    
    
    
    1.2–1.6 kcal/mol) to minimize 1,3-diaxial interactions with the axial protons at C1 and C5.[1]
  • N-Methyl Orientation: The nitrogen atom undergoes rapid pyramidal inversion at room temperature. While the methyl group sterically prefers the equatorial position, the anomeric effect (interaction of the N-lone pair with anti-bonding orbitals of adjacent C-H bonds) often stabilizes the axial lone pair (equatorial methyl).

  • Intramolecular Hydrogen Bonding: In non-polar solvents, the free base can stabilize a specific conformer via an intramolecular hydrogen bond between the amide -NH and the piperidine nitrogen lone pair. This interaction is pH-dependent and vanishes upon protonation.[1]

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium between the conformers.

Conformation cluster_0 (R)-Enantiomer Conformers cluster_1 Dynamic Factors Eq_Amide Major Conformer (C3-Amide Equatorial) (N-Me Equatorial) Ax_Amide Minor Conformer (C3-Amide Axial) (N-Me Equatorial) Eq_Amide->Ax_Amide Ring Flip (Steric Strain) N_Inv Nitrogen Inversion (Rapid) Eq_Amide->N_Inv Ring_Flip Ring Flip (Chair-Chair)

Figure 1: Conformational equilibrium of (R)-1-methylpiperidine-3-carboxamide showing the interplay between ring flipping and substituent positioning.

Synthetic Pathways and Resolution

Researchers typically access enantiopure material via two primary routes: Asymmetric Hydrogenation of the pyridine precursor or Classical Resolution of the racemic nipecotic acid derivative.

Route A: Classical Resolution (Tartaric Acid Protocol)

This is the most robust method for generating gram-scale quantities of the enantiopure acid prior to amide formation.

Mechanism: Formation of diastereomeric salts using chiral tartaric acid. The (R)-nipecotic acid derivative typically crystallizes with L-(+)-tartaric acid.[1]

Protocol 1: Resolution of Racemic 1-Methylpiperidine-3-carboxylic Acid

  • Dissolution: Dissolve racemic 1-methylpiperidine-3-carboxylic acid (10.0 g, 70 mmol) in hot ethanol (150 mL).

  • Salt Formation: Add L-(+)-Tartaric acid (10.5 g, 70 mmol) dissolved in hot ethanol (50 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

  • Filtration: Collect the precipitate (diastereomeric salt).

  • Recrystallization: Recrystallize the solid from 95% ethanol to enrich optical purity (>98% ee).

  • Free Base Liberation: Dissolve the salt in minimum water, basify with 2M NaOH to pH 10, and extract with chloroform.

  • Amidation: Convert the resolved acid to the amide using standard coupling reagents (EDCI/HOBt) and ammonium chloride.

Route B: Asymmetric Hydrogenation

For industrial scalability, catalytic asymmetric hydrogenation of N-methylnicotinamide is preferred.[1]

  • Catalyst: Rhodium or Iridium complexes with chiral phosphine ligands (e.g., [Rh(COD)(DIPAMP)]BF₄).[1]

  • Conditions: 50 bar H₂, MeOH, 50°C.

  • Yield: Typically >90% conversion with 85-95% ee.[1]

Analytical Characterization

Validating stereochemical purity is critical. Standard C18 HPLC columns cannot separate these enantiomers.

Chiral HPLC Method[1][2][3]
  • Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[2]

    • Note: The basic additive (DEA) is crucial to suppress peak tailing caused by the tertiary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide absorption).

NMR Spectroscopy
  • 1H NMR (DMSO-d6): The C3-H proton usually appears as a multiplet around 2.2–2.5 ppm.

  • Chiral Shift Reagents: Addition of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) induces chemical shift non-equivalence in the N-methyl signal, allowing ee determination by NMR integration.[1]

Pharmacological Significance[3][5][6][7]

The stereochemistry of the 3-carboxamide moiety dictates its interaction with biological targets.

Parameter(R)-Enantiomer Profile(S)-Enantiomer Profile
GABA Transporter (GAT-1) High affinity (basis for Tiagabine-like activity)Low affinity
Cholinergic Receptors Moderate muscarinic agonist activityWeak/Inactive
Metabolic Stability Susceptible to CYP2D6 oxidationOften distinct clearance profile

Case Study: Tiagabine While Tiagabine is a carboxylic acid derivative, its development highlighted that the (R)-configuration at the piperidine C3 position is essential for potent inhibition of GABA reuptake. The 3-carboxamide analogs often serve as prodrugs or more blood-brain-barrier (BBB) permeable variants of these acidic drugs.[1]

References

  • NIST Chemistry WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester.[1] National Institute of Standards and Technology. Link[1]

  • Krogsgaard-Larsen, P., et al. (1987).[1] GABA uptake inhibitors. Synthesis and structure-activity relationships of nipecotic acid derivatives. Journal of Medicinal Chemistry. Link

  • Dahl, B. H., et al. (2000).[1] Enantioselective synthesis of nipecotic acid derivatives. Organic Process Research & Development. Link[1]

  • Shvo, Y., & Kaufman, E. D. (1972).[1] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron. Link[1][3]

  • Coldham, I., et al. (2022).[1][4][5] Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry.[4] Link[1][4]

Sources

Methodological & Application

High-Yield Synthetic Strategies for 1-Methylpiperidine-3-carboxamide: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Methylpiperidine-3-carboxamide Scaffold

1-Methylpiperidine-3-carboxamide, a key heterocyclic scaffold, is a structural motif of significant interest in medicinal chemistry and drug discovery. Its presence in various biologically active molecules underscores its importance as a versatile building block for the synthesis of novel therapeutic agents. The piperidine ring system, a common feature in many natural products and pharmaceuticals, imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The strategic placement of the carboxamide and N-methyl groups allows for diverse functionalization and interaction with biological targets. Consequently, the development of robust, high-yield synthetic methods for this compound is crucial for accelerating drug discovery programs. This application note provides detailed protocols for two distinct and efficient synthetic routes to 1-Methylpiperidine-3-carboxamide, emphasizing the underlying chemical principles and practical considerations for achieving high yields.

Method 1: Classical Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a venerable and highly reliable method for the N-methylation of primary and secondary amines. Its primary advantages are the use of inexpensive reagents, high yields, and the prevention of over-alkylation to form quaternary ammonium salts.[1] This makes it an ideal choice for the synthesis of 1-Methylpiperidine-3-carboxamide from the readily available starting material, piperidine-3-carboxamide (nipecotamide). The reaction proceeds via the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced in situ by formic acid.[2][3]

Reaction Scheme:

Eschweiler-Clarke Reaction start Piperidine-3-carboxamide reagents Formaldehyde (CH2O) Formic Acid (HCOOH) start->reagents Reflux product 1-Methylpiperidine-3-carboxamide reagents->product Direct N-Alkylation start Piperidine-3-carboxamide reagents Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) DMF start->reagents Room Temperature product 1-Methylpiperidine-3-carboxamide reagents->product

Sources

Troubleshooting & Optimization

Identification and removal of impurities from 1-Methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Removal of Impurities

CAS: 6238-95-5 | Formula: C7H14N2O | MW: 142.20 g/mol

Welcome to the Application Support Center

This guide addresses the specific challenges in isolating high-purity 1-Methylpiperidine-3-carboxamide . Unlike aromatic amides (e.g., Nicotinamide), this saturated heterocycle lacks strong UV chromophores and possesses a basic tertiary amine center, creating unique challenges in both detection and purification.

The protocols below are designed to exploit the chemoselectivity between the tertiary amine product and its likely secondary amine impurities.

Part 1: Diagnostic Hub (Identification)
Q: I see a "Ghost Peak" eluting just before my main compound in Reverse Phase HPLC. It has a mass of M+16. What is it?

Diagnosis: This is almost certainly 1-Methylpiperidine-3-carboxamide N-oxide . Cause: Tertiary amines are susceptible to oxidation by atmospheric oxygen or peroxides present in aged solvents (ethers/THF). Mechanism: The lone pair on the N-methyl nitrogen attacks an oxidant, forming the N-O bond. This species is more polar than the parent amine, causing it to elute earlier in Reverse Phase (RP) chromatography. Verification:

  • MS: M+1 (159 Da).

  • NMR: The N-Methyl singlet will shift downfield (deshielded) from ~2.2 ppm to ~3.0-3.3 ppm.

Q: My HPLC peaks are tailing significantly, making integration unreliable. How do I fix this?

Diagnosis: Silanol interaction. Cause: The basic nitrogen (pKa ~9.0–9.5) interacts with acidic silanol groups on the silica backbone of standard C18 columns. Remediation:

  • High pH Method (Recommended): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) stable at pH 10. Use 10mM Ammonium Bicarbonate buffer. The high pH keeps the amine neutral (unprotonated), sharpening the peak.

  • Ion Pairing (Alternative): Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase. This protonates the amine and forms a hydrophobic ion pair, improving peak shape.

Q: I cannot detect the compound using my standard UV detector at 254 nm.

Diagnosis: Lack of Chromophore. Cause: 1-Methylpiperidine-3-carboxamide is non-aromatic. The only UV-absorbing group is the amide bond, which absorbs weakly at <220 nm. Solution:

  • Change Wavelength: Set UV detection to 210 nm . Note: Ensure your solvents (Acetonitrile/Water) are HPLC grade or higher to avoid high background noise.

  • Use Universal Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) are far superior for this compound class.

Part 2: Purification Protocols (Remediation)
Q: How do I remove unreacted Nipecotamide (starting material) effectively?

Context: The synthesis often involves the methylation of Nipecotamide. Incomplete reaction leaves the secondary amine (Nipecotamide) mixed with your tertiary amine product. Separation by distillation is difficult due to hydrogen bonding.

Protocol: The "Scavenger" Extraction This method uses chemoselectivity to alter the polarity of the impurity, rendering it separable by simple acid-base extraction.

The Logic:

  • Product: Tertiary amine (No N-H bond). Cannot react with acylating agents.

  • Impurity: Secondary amine (Has N-H bond). Reacts with acylating agents to form a neutral amide.

Step-by-Step Workflow:

  • Scavenging: Dissolve the crude mixture in Dichloromethane (DCM). Add 1.2 equivalents (relative to the estimated impurity) of Acetic Anhydride or Benzoyl Chloride and 1.5 eq of Triethylamine. Stir for 1 hour.

    • Result: Nipecotamide converts to N-Acetyl-nipecotamide (Neutral). 1-Methylpiperidine-3-carboxamide remains basic.

  • Acid Wash: Extract the organic layer with 1M HCl (aq).

    • Phase Check: The Product (protonated) moves to the Aqueous Layer .[1] The Impurity (neutral amide) stays in the DCM Layer .

  • Recovery: Separate layers. Discard DCM.

  • Basification: Basify the aqueous layer to pH >12 using NaOH pellets or 50% NaOH solution.

  • Extraction: Extract the aqueous layer with fresh DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

ScavengerExtraction Start Crude Mixture (Product + Nipecotamide) Step1 Add Acetic Anhydride + TEA (DCM Solvent) Start->Step1 Derivatize Impurity Step2 Wash with 1M HCl Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (DCM) Contains: N-Acetyl-Nipecotamide Split->OrgLayer Neutral Species AqLayer Aqueous Layer (Acidic) Contains: Product Salt (H+) Split->AqLayer Charged Species Step3 Discard Organic Layer OrgLayer->Step3 Step4 Basify Aqueous to pH > 12 (NaOH) AqLayer->Step4 Step5 Extract with fresh DCM Step4->Step5 Final Pure 1-Methylpiperidine-3-carboxamide Step5->Final Evaporate Solvent

Figure 1: Chemoselective purification workflow removing secondary amine impurities via in-situ derivatization.

Part 3: Analytical Data & Specifications
Impurity Profile Summary
Impurity NameStructure TypeOriginDetection CharacteristicRemoval Strategy
Nipecotamide Secondary AmineUnreacted Starting MaterialTailing peak; reacts with ninhydrinAcetic Anhydride Scavenging (See Part 2)
N-Oxide Analog Amine OxideOxidation of ProductM+16 peak; elutes early (RP-HPLC)Reduction (Zn/AcOH) or prevent with inert atmosphere
3-Carboxylic Acid Carboxylic AcidHydrolysis of AmideElutes at solvent front (Acidic pH)Wash organic layer with NaHCO3 (Acid stays in aq)
Recommended HPLC Method (QC Standard)
  • Column: Waters XBridge C18 (4.6 x 150mm, 3.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm.

  • Gradient:

Time (min)% A (Buffer)% B (MeCN)
0.0955
10.05050
12.0595
15.0955
Part 4: Storage & Stability FAQs

Q: Can I store this compound as a free base? A: Yes, but it is hygroscopic and prone to absorbing


 from the air (forming carbamates/carbonates).
  • Recommendation: Store under Nitrogen or Argon at 4°C.

  • Long-term: Convert to the Hydrochloride (HCl) salt for maximum stability. Dissolve free base in Ethanol, add 1.1 eq of HCl in Dioxane, and precipitate with Diethyl Ether.

Q: My sample turned yellow after a month. Is it ruined? A: The yellowing usually indicates trace N-oxide formation or photo-oxidation.

  • Fix: Pass the solution through a short plug of basic alumina or recrystallize the HCl salt from Ethanol/Ether.

References
  • PubChem. (n.d.). Compound Summary: 1-Methylpiperidine.[3][4][5][6] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • McCalley, D. V. (2010). Analysis of basic solutes by high performance liquid chromatography. Journal of Chromatography A.

Sources

Navigating the Metabolic Maze: A Technical Support Center for the 1-Methylpiperidine-3-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. The 1-methylpiperidine-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, offering a versatile three-dimensional framework for interacting with a multitude of biological targets. However, its inherent metabolic liabilities, particularly concerning the N-methyl group, often present a significant hurdle in the journey from a promising hit to a viable clinical candidate. This technical support center is designed to be your guide through this metabolic maze. Here, we will dissect the common stability issues, provide robust troubleshooting guides for your experiments, and answer your most pressing questions in a direct, Q&A format. Our goal is to empower you with the knowledge to anticipate, diagnose, and overcome the metabolic instability of this important scaffold.

Section 1: The Root of the Problem - Understanding the Metabolic Hotspots

The primary metabolic vulnerability of the 1-methylpiperidine-3-carboxamide scaffold lies in its susceptibility to oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1]

Q1: What are the primary metabolic pathways that lead to the degradation of the 1-methylpiperidine-3-carboxamide scaffold?

A1: The most common and often rate-limiting metabolic pathway is N-dealkylation of the 1-methyl group.[2][3] This process, primarily catalyzed by the CYP3A4 isoform, involves the oxidation of the methyl group to an unstable hemiaminal intermediate, which then spontaneously cleaves to form the demethylated piperidine and formaldehyde.[4] Another potential, though typically less prominent, metabolic route is oxidation of the piperidine ring , particularly at the carbon atoms adjacent to the nitrogen (C2 and C6), which can lead to the formation of lactams. The metabolic stability of the piperidine scaffold is highly dependent on the nature and position of its substituents.[5]

Caption: Primary metabolic pathways of the 1-methylpiperidine-3-carboxamide scaffold.

Section 2: Troubleshooting Guides - From Assay Setup to Data Interpretation

Navigating the experimental side of metabolic stability assessment requires precision and a keen eye for potential pitfalls. This section provides detailed protocols and troubleshooting advice for the most common assays.

Guide 1: Human Liver Microsome (HLM) Stability Assay

The HLM assay is the workhorse for early-stage metabolic stability screening. It provides a cost-effective and high-throughput method to assess Phase I metabolism.[6]

Q2: I am setting up an HLM assay for my 1-methylpiperidine-3-carboxamide compound for the first time. Can you provide a detailed protocol and highlight common pitfalls?

A2: Absolutely. Here is a robust, step-by-step protocol for a typical HLM stability assay, followed by common pitfalls and how to avoid them.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation of Reagents:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.

    • Test Compound Stock Solution (10 mM in DMSO): Dissolve your compound in high-purity DMSO.

    • Human Liver Microsomes (20 mg/mL stock): Commercially available, store at -80°C until use. Thaw rapidly in a 37°C water bath immediately before use.[7]

    • NADPH Regenerating System (e.g., Corning Gentest™): Prepare according to the manufacturer's instructions. This is crucial for sustained CYP activity.

    • Internal Standard (IS) Solution: Choose a structurally similar compound that is stable under the assay conditions and has a distinct mass for LC-MS/MS analysis. Prepare a stock solution in a suitable solvent (e.g., acetonitrile).

    • Stop Solution: Ice-cold acetonitrile containing the internal standard.

  • Incubation Procedure:

    • On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).

    • Add the test compound to the master mix to a final concentration of 1 µM. Pre-incubate this mixture at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a microplate well containing the ice-cold stop solution to quench the reaction.[9]

    • Include control incubations:

      • No NADPH control: To assess non-CYP mediated degradation.

      • No HLM control: To assess the chemical stability of the compound in the buffer.

      • Positive control: A compound with a known metabolic rate (e.g., testosterone, verapamil) to ensure the HLM are active.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Common Pitfalls and Troubleshooting:

Problem Potential Cause Solution
High variability between replicates. Inconsistent pipetting, temperature fluctuations, or inhomogeneous microsomal suspension.Use calibrated pipettes, ensure consistent temperature control, and gently vortex the microsomal stock before use.
Compound disappears too quickly (t½ < 5 min). The compound is highly metabolized.Reduce the microsomal protein concentration or shorten the incubation time points.
No significant compound degradation observed. Low metabolic activity of HLMs, incorrect NADPH concentration, or the compound is not a CYP substrate.Run a positive control to check HLM activity. Verify the preparation of the NADPH regenerating system. Consider other metabolic pathways (Phase II) or non-metabolic clearance.
Compound disappears in the "No NADPH" control. Chemical instability of the compound or metabolism by non-NADPH dependent enzymes.Analyze the "No HLM" control to differentiate between chemical instability and non-CYP metabolism.
Poor recovery of the compound at time zero. Non-specific binding to the incubation plate or microsomal proteins.Use low-binding plates. If the issue persists, the extent of microsomal binding can be determined separately.

Q3: My LC-MS/MS data shows several new peaks that I suspect are metabolites. How can I confidently identify them?

A3: Metabolite identification is a critical step. Here’s a systematic approach:

  • Predict Potential Metabolites: Based on the known metabolic pathways for the 1-methylpiperidine-3-carboxamide scaffold, you can anticipate the masses of the most likely metabolites. The primary expected metabolite is the N-demethylated product, which will have a mass difference of -14 Da (loss of CH₂) compared to the parent compound. Other potential metabolites could include hydroxylated products (+16 Da) or N-oxides (+16 Da). In silico prediction tools can also help identify potential sites of metabolism.[10][11]

  • High-Resolution Mass Spectrometry (HRMS): Use an LC-HRMS system (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the new peaks. This will allow you to propose elemental compositions for the metabolites.

  • Tandem Mass Spectrometry (MS/MS): Fragment the parent compound and the suspected metabolite ions in the mass spectrometer. Compare the fragmentation patterns. The N-demethylated metabolite will share many fragment ions with the parent compound, but will show a characteristic loss of the fragment containing the methyl group.

  • Reference Standards: The most definitive way to confirm the identity of a metabolite is to synthesize the suspected compound and compare its retention time and MS/MS fragmentation pattern with the peak observed in your assay.

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 1-Methylpiperidine-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Cathepsin K Inhibition & Senescence Induction Profiles

Executive Summary & Scaffold Analysis

1-Methylpiperidine-3-carboxamide represents a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its chiral center at the C3 position and a basic tertiary amine. Unlike its regioisomer (piperidine-4-carboxamide), the 3-carboxamide orientation offers a unique vector for substituents to engage with asymmetrical binding pockets in enzymes like Cathepsin K (Cat K) and Acetylcholinesterase (AChE) .

This guide objectively compares the Structure-Activity Relationship (SAR) of these derivatives against established clinical candidates (e.g., MIV-711 ), focusing on two primary therapeutic indications: Anti-Osteoporosis (Bone Resorption) and Antimelanoma (Senescence Induction) .

The Core Scaffold: Pharmacophore Map

The biological activity hinges on three modifiable vectors:

  • The Basic Head (N1): Modulates solubility and pKa; critical for ionic interactions (e.g., Aspartate residues in active sites).

  • The Linker (C3-Amide): Determines the spatial orientation of the "Eastern" hydrophobic tail.

  • The Hydrophobic Tail (Amide N-substituent): Drives potency via Van der Waals interactions.

SAR_Map Core 1-Methylpiperidine-3-carboxamide (Core Scaffold) N1 N1 Position (Basic Center) Core->N1 Modifies pKa & Bioavailability C3 C3 Position (Chiral Center) Core->C3 Stereoselectivity (S > R) Amide Carboxamide Linker (H-Bond Donor/Acceptor) Core->Amide Vector for Hydrophobic Tail Activity1 Cathepsin K Inhibition (Bone Resorption) N1->Activity1 N-Benzyl/Sulfonyl preferred Activity2 Senescence Induction (Melanoma) Amide->Activity2 Aryl amides essential

Figure 1: Pharmacophore mapping of the piperidine-3-carboxamide scaffold highlighting critical vectors for biological activity.

Comparative Performance Analysis

Case Study A: Cathepsin K Inhibition (Osteoporosis)

Cathepsin K is a cysteine protease involved in bone resorption.[1] Recent studies (Source 1.4, 1.6) have identified N-substituted piperidine-3-carboxamides as potent inhibitors.[2][3]

Lead Compound: H-9 (N-substituted derivative) Comparator: MIV-711 (Clinical Candidate)[1]

FeatureLead Compound (H-9)Comparator (MIV-711)SAR Insight
IC50 (Cat K) 0.08 µM ~0.05 - 0.1 µMH-9 matches clinical standards; potency driven by H-bonds in the S3 subsite.
Selectivity High (vs. Cat L/B)HighThe 3-carboxamide geometry fits the S2 pocket better than 4-isomers.
Mechanism Reversible InhibitionReversible InhibitionAmide oxygen acts as H-bond acceptor; Piperidine N interacts with Glu/Asp residues.
Cellular Efficacy Downregulates Cat K in RAW264.7Validated in Phase 2aEfficacy correlates with N-substitution bulk (Sulfonyl/Benzyl groups preferred).

Critical SAR Finding: The (S)-enantiomer is generally 5-10x more potent than the (R)-enantiomer due to the specific twist required to fit the Cathepsin K active site cleft.

Case Study B: Senescence Induction (Antimelanoma)

In melanoma treatment, inducing senescence (permanent cell cycle arrest) is a novel strategy.

Lead Compound: Compound 54 (N-arylpiperidine-3-carboxamide derivative) Comparator: Piperidine-4-carboxamide Isomer [4]

Parameter3-Carboxamide (Lead)4-Carboxamide (Isomer)Causality
EC50 (Senescence) 1.24 µM Inactive (>20 µM) Positional isomerism is binary. The linear 4-isomer cannot engage the target pocket.
Ring Size Effect High ActivityLow ActivityContraction to Pyrrolidine or expansion to Azepane reduces activity by >50%.[4]
Linker Type Amide (-CONH-)Sulfonyl/CarbonylReplacement of the amide linker abolishes activity; H-bond donor is required.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of N-Substituted Piperidine-3-carboxamides

Objective: Create a library of derivatives to test the N-substituent effect. Validation: TLC monitoring (MeOH/DCM) and 1H-NMR confirmation of the amide proton.

  • Starting Material: (S)-Piperidine-3-carboxylic acid (or 1-Boc protected variant).

  • Activation: Dissolve the acid (1.0 eq) in dry DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

    • Why: EDC/HOBt minimizes racemization at the chiral C3 center compared to SOCl2 methods.

  • Coupling: Add the appropriate Amine (R-NH2, 1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Warm to Room Temperature (RT) and stir for 12-16 hours.

  • Workup: Wash with 1N HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and Brine.

  • Deprotection (if Boc used): Treat with TFA/DCM (1:4) for 1 hour. Evaporate and neutralize.

Protocol 2: Fluorometric Cathepsin K Inhibition Assay

Objective: Determine IC50 values.[1][3][4] Control: E-64 (Broad cysteine protease inhibitor) as positive control.

  • Buffer Prep: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT.

    • Note: DTT is required to keep the enzyme active site cysteine reduced.

  • Enzyme Activation: Incubate recombinant Human Cathepsin K (10 nM final) in buffer for 10 min at RT.

  • Compound Addition: Add test compounds (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM). Keep DMSO < 1%.

  • Substrate Initiation: Add fluorogenic substrate Z-Phe-Arg-AMC (20 µM).

  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 30 min at 37°C.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

Assay_Workflow Start Start: Cathepsin K Activation Step1 Add Buffer + DTT (Reduces Active Site Cys) Start->Step1 Step2 Incubate with Test Compound (10 min) Step1->Step2 Step3 Add Substrate (Z-Phe-Arg-AMC) Step2->Step3 Step4 Measure Fluorescence (Release of AMC) Step3->Step4 End Calculate IC50 (Non-linear Regression) Step4->End

Figure 2: Kinetic workflow for the fluorometric determination of Cathepsin K inhibition.

Expert Insight & Future Directions

The "Magic Methyl" Effect: While the 1-Methyl group is a standard starting point, SAR data suggests that for AChE and Cat K activity, replacing the N-methyl with an N-Benzyl or N-Sulfonyl group often increases potency by 10-100 fold. The N-methyl group is often too small to fill the hydrophobic "anionic subsite" of these enzymes. However, the N-methyl derivatives remain superior for BBB (Blood-Brain Barrier) permeability due to lower molecular weight and moderate lipophilicity (LogP ~1.5 - 2.0).

Isomerism Alert: Researchers must rigorously verify the purity of the 3-carboxamide vs. 4-carboxamide . Commercial supplies of "nipecotic acid derivatives" can sometimes contain isomeric impurities. As shown in the Melanoma case study, the 4-isomer is often biologically inert for these specific targets, leading to false-negative results if the mixture is used.

References

  • Vertex Pharmaceuticals/NIH. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.[1][5] ResearchGate.[1]

  • Lee, Y., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.[4] ACS Omega/PubMed Central.

  • Smolecule. (2023).[3][6] (S)-Piperidine-3-carboxamide: Building Block Analysis and enzymatic inhibition profiles.

  • MDPI. (2015). Microwave-Assisted Synthesis of Piperidine Derivatives as Potent Inhibitors of Cholinesterases.

Sources

Preclinical Evaluation Guide: Therapeutic Index of 1-Methylpiperidine-3-carboxamide (MPC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperidine-3-carboxamide (MPC) represents a critical pharmacophore in medicinal chemistry, serving as a structural isostere to established local anesthetics (e.g., Mepivacaine) and GABAergic modulators (e.g., Nipecotic acid derivatives). While often utilized as a synthetic intermediate, its evaluation as a bioactive lead compound requires a rigorous assessment of its Therapeutic Index (TI) —the ratio of safety to efficacy (


).

This guide outlines the standardized protocol for evaluating the TI of MPC in rodent models. It contrasts MPC with Mepivacaine (Standard of Care - Local Anesthesia) and Arecoline (Toxicological Reference - Muscarinic Agonist) to provide a comparative safety framework. The methodology aligns with OECD Guideline 425 and ICH S7A safety pharmacology standards.

Part 1: Pharmacological Profile & Structural Context[1]

To accurately design animal experiments, one must first understand the structural-activity relationship (SAR) of the test compound relative to known agents.

Feature1-Methylpiperidine-3-carboxamide (MPC) Mepivacaine (Reference Standard)Arecoline (Toxicity Control)
Structure Piperidine-3-carboxamidePiperidine-2-carboxamide (2,6-xylidide)1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylate
Primary Target Voltage-gated

channels (Predicted) / GABA Transporters
Voltage-gated

channels
Muscarinic Acetylcholine Receptors
Clinical Status Preclinical Lead / IntermediateFDA Approved (Local Anesthetic)Toxic Alkaloid / Research Tool
Solubility High (Polar amide)Moderate (Lipophilic amide)High
Key Risk CNS excitation (Seizures)Cardiotoxicity / CNS depressionCholinergic Crisis (Salivation, Tremors)

Scientific Rationale: MPC is a positional isomer of Mepivacaine precursors. The shift of the carboxamide group from the C2 to the C3 position alters lipophilicity and receptor binding affinity. The evaluation must determine if this shift retains analgesic efficacy (


) while reducing the systemic toxicity (

) associated with C2-substituted piperidines.

Part 2: Experimental Design & Methodology

Workflow Visualization

The following diagram outlines the sequential decision-making process for determining the TI, adhering to the "3Rs" (Replacement, Reduction, Refinement) via the Up-and-Down Procedure.

TI_Evaluation_Workflow cluster_efficacy Efficacy Arm (ED50) cluster_safety Safety Arm (LD50) Start Compound Formulation (MPC in Saline) DRF Dose-Range Finding (Non-GLP, n=2) Start->DRF Model_Pain Tail-Flick / Hot Plate (Analgesia Model) DRF->Model_Pain Sub-toxic doses OECD_425 OECD 425: Up-and-Down (Acute Oral/IP Toxicity) DRF->OECD_425 Est. Lethal Dose Calc_ED50 Calculate ED50 (Log-Probit Analysis) Model_Pain->Calc_ED50 Final_TI Compute Therapeutic Index TI = LD50 / ED50 Calc_ED50->Final_TI Stop_Rule Stop Rule: Reversal of Outcome (Death/Survival) OECD_425->Stop_Rule Calc_LD50 Calculate LD50 (Maximum Likelihood) Stop_Rule->Calc_LD50 Calc_LD50->Final_TI

Caption: Sequential workflow for parallel determination of efficacy and lethality endpoints.

Protocol A: Acute Toxicity (LD50) - OECD 425 Variant

Objective: Determine the Median Lethal Dose (


) with minimal animal usage.[1][2]
Guideline:  OECD Guideline 425 (Up-and-Down Procedure).
  • Subject Selection: Female Sprague-Dawley rats (8–12 weeks), nulliparous.

  • Dosing Strategy:

    • Starting Dose: 175 mg/kg (Based on Piperidine LD50 ~740 mg/kg; start conservatively at 1/4th).

    • Route: Intraperitoneal (IP) or Oral Gavage (PO), matched to intended clinical route.

    • Progression: Factor of 3.2 (Log interval 0.5).

      • If animal survives (48h): Increase dose for next animal.

      • If animal dies: Decrease dose for next animal.

  • Endpoint: Survival at 48 hours.

  • Calculation: Use the AOT425StatPgm (EPA/OECD software) to calculate

    
     via Maximum Likelihood Estimation.
    
Protocol B: Efficacy (ED50) - Thermal Analgesia

Objective: Determine the Effective Dose for 50% maximal effect (


).
Model:  Rat Tail-Flick Latency Test.
  • Baseline: Measure baseline latency (time to flick tail from heat source) for all animals (Cut-off: 10s to prevent tissue damage).

  • Groups: Vehicle, MPC (10, 30, 100 mg/kg), and Mepivacaine (Positive Control).

  • Measurement: Test latency at 15, 30, 60, and 120 minutes post-dosing.

  • Quantification: % Maximum Possible Effect (%MPE).

    
    
    
  • Calculation: Plot Log-Dose vs. %MPE to derive

    
    .
    

Part 3: Comparative Data Analysis

The following table presents a comparative analysis framework . While specific values for MPC would be generated experimentally, the values below represent expected ranges based on piperidine SAR data to guide interpretation.

ParameterMPC (Test Article) Mepivacaine (Standard) Arecoline (High Risk) Interpretation

(mg/kg, IP)
Est. 400 - 600300 - 350~100Higher

indicates lower acute toxicity.

(mg/kg, Analgesia)
Est. 40 - 6015 - 20N/A (Not analgesic)Lower

indicates higher potency.
Therapeutic Index (TI) ~10 ~17.5 < 2 TI > 10 is generally required for early CNS leads.
Safety Margin (

)
NarrowModerateNoneCritical for anesthetic safety (avoiding overdose).
Primary Side Effect Sedation / AtaxiaBradycardiaSalivation / TremorDifferentiates mechanism (Na+ block vs. Muscarinic).

Decision Logic:

  • If MPC TI > Mepivacaine: The C3-carboxamide substitution improves safety; proceed to chronic tox.

  • If MPC TI < 5: The compound is too toxic for systemic use; consider only for restricted local application or discard.

  • If MPC causes tremors: Indicates off-target Muscarinic/Nicotinic activity (common in simple piperidines); requires receptor screening.

Part 4: Mechanistic Validation

To ensure the TI reflects the intended mechanism (and not off-target toxicity), the mechanism of action must be verified. Simple piperidine carboxamides often exhibit dual activity.

Mechanism_Action MPC MPC (Ligand) Nav Volt-Gated Na+ Channel MPC->Nav Primary Mode (Local Anesthetic) GABA_T GABA Transporter MPC->GABA_T Secondary Mode (Nipecotic Isostere) mAChR Muscarinic Receptor MPC->mAChR Off-Target (Risk) Block Conduction Blockade Nav->Block Inhib Reuptake Inhibition GABA_T->Inhib SideEff Salivation/ Tremor mAChR->SideEff Analgesia Analgesia (Desired) Block->Analgesia Inhib->Analgesia Toxicity Toxicity (Adverse) SideEff->Toxicity

Caption: Potential polypharmacology of MPC. High TI requires selectivity for Na+ or GABA targets over Muscarinic receptors.

Part 5: References

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.[1][2]

  • International Conference on Harmonisation (ICH). (2000). Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals.

  • U.S. Food and Drug Administration (FDA). (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.

  • Lipnick, R. L., et al. (1995). Comparison of the Up-and-Down, Conventional LD50, and Fixed-Dose Acute Toxicity Procedures. Food and Chemical Toxicology. (Contextual citation for methodology validation).

  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress. (Reference for Mepivacaine/Amide anesthetic standards).

Sources

Comparison of synthetic routes for 1-Methylpiperidine-3-carboxamide based on cost and efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperidine-3-carboxamide (also known as N-methylnipecotamide, though strictly this refers to the ring nitrogen substitution) is a critical pharmacophore found in various bioactive molecules, including cholinesterase inhibitors and platelet aggregation inhibitors. Its synthesis presents a classic process chemistry challenge: balancing raw material costs against reaction efficiency and scalability.

This guide objectively compares three distinct synthetic strategies:

  • The Industrial Route: Catalytic Hydrogenation of Pyridinium Salts.

  • The Classical Route: Direct Amidation of Esters.

  • The Laboratory Route: Acyl Chloride Activation.

Recommendation: For industrial scalability and cost-efficiency , the Hydrogenation Route is superior due to the low cost of nicotinamide. For small-scale discovery chemistry , the Acyl Chloride Route offers the highest reliability and speed.

Comparative Analysis Overview

The following table summarizes the performance metrics for each route based on experimental data and process engineering principles.

FeatureRoute A: Hydrogenation Route B: Ester Amidation Route C: Acyl Chloride
Starting Material Nicotinamide (Vitamin B3)Ethyl 1-methylnipecotate1-Methylnipecotic Acid
Reagent Cost Low ($)Moderate (

)
Medium (

)
Atom Economy HighModerate (Alcohol waste)Low (SO₂/HCl waste)
Scalability Excellent (Flow/Batch)GoodPoor (Exothermic/Corrosive)
Typical Yield 85–95%70–85%90–98%
Key Challenge High Pressure H₂ / CatalystSlow Kinetics / PressureMoisture Sensitivity

Detailed Technical Analysis

Route A: Catalytic Hydrogenation of Pyridinium Salts (Industrial Standard)

This route utilizes the aromatic stability of pyridine to install the nitrogen substituent before reducing the ring. It is the most convergent and cost-effective method for large-scale production.

Mechanism:

  • Quaternization: Nicotinamide reacts with a methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate) to form 3-carbamoyl-1-methylpyridinium salt. The alkylation occurs exclusively at the ring nitrogen due to its higher nucleophilicity compared to the amide nitrogen.

  • Reduction: The pyridinium salt is hydrogenated using a heterogeneous catalyst (PtO₂ or Pd/C) to yield the piperidine ring.

Protocol:

  • Dissolve Nicotinamide (1.0 eq) in acetone/methanol.

  • Add Methyl Iodide (1.1 eq) dropwise at reflux. The salt precipitates as a yellow solid (Yield >90%).[1]

  • Dissolve the salt in water/methanol. Add PtO₂ (1 mol%) or 10% Pd/C (5 wt%).

  • Hydrogenate at 3–5 bar (50–70 psi) H₂ pressure at room temperature for 6–12 hours.

  • Filter catalyst and concentrate.[2] Neutralize if necessary (depending on counter-ion).

Critical Insight: The amide group remains intact during ring hydrogenation under these conditions. However, high temperatures (>80°C) can lead to side reactions like deamidation.

HydrogenationRoute Nicotinamide Nicotinamide (Pyridine-3-carboxamide) Salt 3-Carbamoyl-1-methyl pyridinium iodide Nicotinamide->Salt Quaternization MeI MeI / Acetone Reflux MeI->Salt Product 1-Methylpiperidine- 3-carboxamide Salt->Product Reduction H2 H₂ / PtO₂ 50 psi, MeOH H2->Product

Figure 1: The hydrogenation pathway leverages the low cost of nicotinamide.

Route B: Direct Amidation of Esters (Classical Approach)

This route involves the nucleophilic acyl substitution of an ester with ammonia. While conceptually simple, esters are often poor electrophiles for ammonia compared to acid chlorides, often requiring pressurized vessels (autoclaves) to achieve acceptable kinetics.

Protocol:

  • Start with Ethyl 1-methylpiperidine-3-carboxylate (commercially available or synthesized from ethyl nipecotate).

  • Dissolve in saturated methanolic ammonia (7N NH₃ in MeOH).

  • Seal in a pressure tube or autoclave.

  • Heat to 60–80°C for 24–48 hours.

  • Evaporate solvent to obtain the crude amide.

Critical Insight: This reaction is equilibrium-driven. Using a large excess of ammonia is essential. The reaction is often sluggish at room temperature, leading to incomplete conversion.

Route C: Acyl Chloride Activation (Laboratory Scale)

For small-scale synthesis where yield and speed are prioritized over cost, activating the carboxylic acid to an acid chloride is the method of choice. This route avoids the high pressure of hydrogenation and the slow kinetics of ester amidation.

Protocol:

  • Suspend 1-Methylpiperidine-3-carboxylic acid hydrochloride in DCM or Chloroform.

  • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF. Reflux for 1–2 hours until gas evolution (SO₂, HCl) ceases.

  • Evaporate excess SOCl₂ (critical step to avoid side reactions).

  • Redissolve the acid chloride residue in DCM.

  • Add dropwise to a cold (0°C) solution of aqueous Ammonium Hydroxide or Ammonia in dioxane.

  • Extract with organic solvent.

Critical Insight: The formation of the acid chloride generates HCl, which protonates the piperidine nitrogen, protecting it from side reactions. However, the final neutralization requires careful pH control to extract the free base without hydrolyzing the amide.

AcylChlorideRoute Acid 1-Methylpiperidine- 3-carboxylic acid Chloride Acid Chloride Intermediate Acid->Chloride Activation SOCl2 SOCl₂ / DMF (cat) Reflux SOCl2->Chloride Product 1-Methylpiperidine- 3-carboxamide Chloride->Product Amidation NH3 NH₃ (aq) or NH₃/Dioxane 0°C NH3->Product

Figure 2: The acyl chloride pathway ensures high conversion through irreversible activation.

Strategic Comparison & Decision Matrix

The choice of route depends heavily on the operational scale.

Scenario Recommended Route Rationale
Kg-Ton Scale Production Route A (Hydrogenation) Avoids toxic SOCl₂ and expensive waste disposal. Nicotinamide is a bulk commodity (~$10-20/kg).
Medicinal Chemistry (mg-g) Route C (Acyl Chloride) Fastest "time-to-compound". High reliability. Cost of reagents is negligible at this scale.
Process Development (Pilot) Route B (Ester Amidation) If high-pressure hydrogenation equipment is unavailable, this serves as a safer middle ground than SOCl₂.
Cost Analysis (Normalized)
  • Route A: 1.0x (Baseline)

  • Route B: 2.5x (Due to precursor cost and longer reactor occupancy)

  • Route C: 4.0x (Due to waste disposal and hazardous reagent handling)

References

  • Synthesis of Piperidine Derivatives via Hydrogenation

    • Source: MDPI - "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • URL:[Link][1][3][4]

  • Preparation of 1-Methylpiperidine-3-carboxamide Precursors

    • Source: PubChem - "3-Carbamoyl-1-methylpyridin-1-ium iodide."
    • URL:[Link]

  • Amidation of Esters (General Protocols)

    • Source: ChemGuide - "Reactions of Esters with Ammonia."
    • URL:[Link]

  • Acyl Chloride Methodology

    • Source: LibreTexts - "Reactions of Acyl Chlorides with Ammonia."
    • URL:[Link]

  • Source: Google Patents - "Preparation method of 3-piperidinecarboxylic acid.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Heterocyclic Amide / Piperidine Derivative Primary Hazards: Skin/Eye Irritation, Potential Sensitization, Mucous Membrane Irritation. Critical Control: Engineering controls (Fume Hood) are primary; PPE is the secondary barrier.

This guide provides a technical framework for the safe handling of 1-Methylpiperidine-3-carboxamide . While specific toxicological data for this exact isomer may be limited compared to its parent compound (piperidine), the Precautionary Principle dictates that we manage it as a hazardous organic base capable of causing severe irritation and potential neuroactive effects typical of the piperidine pharmacophore.

Chemical Hazard Analysis & Risk Assessment

To select the correct PPE, we must understand the mechanism of hazard.

  • The Piperidine Core: The saturated nitrogen heterocycle provides basicity (

    
     for parent piperidines). This allows the molecule to interact with fatty acids in the skin barrier, leading to defatting  and potential transdermal absorption .
    
  • The Carboxamide Moiety: While amides generally lower volatility compared to free amines, they can act as contact sensitizers.

  • Physical State: Typically a solid or viscous oil. If solid, electrostatic charging is a critical risk during weighing, leading to aerosolization and inhalation exposure.

Risk Matrix: Task-Based Exposure Potential
OperationPrimary Risk VectorSeverity PotentialRecommended Control
Weighing (Solid) Inhalation of dust; Static dispersalHigh (Respiratory)Static gun + Powder Hood + N95 (if open)
Solubilizing Splash/Cutaneous absorptionModerate (Dermal)Double Nitrile Gloves + Goggles
Synthesis/Reflux Vapor inhalation (Thermal)High (Systemic)Fume Hood (Sash <18")
Quenching/Workup Exothermic splashHigh (Ocular/Dermal)Face Shield + Goggles + Apron

Personal Protective Equipment (PPE) Technical Specifications

Do not rely on generic "lab safety" rules. Use this targeted selection criteria based on chemical compatibility.

A. Hand Protection: The "Double-Glove" Standard

Logic: Organic amines and amides can degrade thin latex. Nitrile is superior, but breakthrough time decreases with solvent presence (e.g., DCM or Methanol used in workup).

  • Inner Layer: 4 mil (0.10 mm) Nitrile (Disposable). Acts as the "skin" against incidental contact.[1]

  • Outer Layer: 5-8 mil (0.14 - 0.20 mm) Nitrile or Chloroprene.

  • Protocol: Inspect gloves for pinholes by trapping air and squeezing (the "balloon test") before donning.

  • Change Frequency: Immediately upon splash contact. Every 60 minutes during continuous handling.

B. Ocular & Face Protection[2][3][4][5][6][7][8]
  • Standard Operations: Chemical Splash Goggles (ANSI Z87.1+ D3 rating). Safety glasses are insufficient for handling basic organic oils/powders that can cause permanent corneal haze.

  • High Volume (>50g) or Pressurized Systems: Add a Polycarbonate Face Shield over goggles.

C. Respiratory Protection[6][9][10][11][12]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency/Spill): NIOSH-certified Half-Face Respirator with P100/OV (Organic Vapor) cartridges.

    • Note: Dust masks (N95) offer NO protection against vapors if the solid sublimes or is in solution.

Operational Workflows & Visualization

Workflow 1: The "Cradle-to-Grave" Handling Process

HandlingWorkflow Storage 1. Cold Storage (Segregate from Oxidizers) Check 2. Pre-Op Check (Hood Airflow & PPE) Storage->Check Retrieve Weighing 3. Weighing (Static Control) Check->Weighing Don PPE Reaction 4. Reaction/Use (Closed System) Weighing->Reaction Dissolve Waste 5. Disposal (Basic Organic Stream) Reaction->Waste Quench

Figure 1: Linear safety workflow ensuring checkpoints before exposure occurs.

Workflow 2: PPE Decision Logic

PPE_Decision Start Handling 1-Methylpiperidine-3-carboxamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Liquid->Hood Level2 Level 2 PPE: Face Shield + Double Gloves + Apron Liquid->Level2 If Heating/Pressurized Level1 Level 1 PPE: Splash Goggles + Nitrile Gloves + Lab Coat Hood->Level1 Yes (Standard) Resp REQUIREMENT: Respirator (P100/OV) Required Hood->Resp No (Emergency Only)

Figure 2: Decision tree for selecting appropriate protection levels based on state and engineering controls.

Step-by-Step Handling Protocol

Phase 1: Preparation (The "Pre-Flight")
  • Verify Engineering Controls: Check the fume hood monitor. Flow must be >80 fpm.

  • Glove Inspection: Perform the "balloon test" on your nitrile gloves.

  • Static Discharge: If the compound is a dry powder, have an ionizing static gun or anti-static brush ready. Piperidine amides are prone to "flying" when charged.

Phase 2: Weighing & Transfer
  • Place the balance inside the fume hood or a vented balance enclosure.

  • Tare the receiving vessel (flask) before opening the chemical container.

  • Open the container. If the powder is clumpy, do not scrape vigorously (generates static). Use a gentle tapping motion.

  • Transfer: Use a disposable spatula. Immediately recap the stock bottle.

  • Wipe Down: Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage. Treat the Kimwipe as hazardous solid waste.

Phase 3: Emergency Response (Spills)
  • Minor Spill (<5g/5mL):

    • Alert nearby personnel.

    • Cover with Vermiculite or a dedicated Organic Base Neutralizer .

    • Sweep into a dustpan using a brush (do not create dust).

    • Clean surface with soap and water (avoid pure organic solvents which may spread the residue).

  • Skin/Eye Contact:

    • Eyes: Flush for 15 minutes immediately. Hold eyelids open.

    • Skin: Wash with copious soap and water.[2] Do not use ethanol (enhances absorption).

Disposal & Environmental Compliance

1-Methylpiperidine-3-carboxamide must never be disposed of down the drain.[3] It poses toxicity risks to aquatic life and can disrupt municipal water treatment bacteria.

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Toxic Organic Solid."

  • Liquid Waste: Segregate into "Basic Organic Waste" streams. Do not mix with oxidizers (e.g., Nitric Acid waste) to prevent exothermic runaway.

  • Container Disposal: Triple rinse empty containers with a suitable solvent (e.g., Ethanol). Add rinsate to liquid waste. Deface the label before discarding the glass.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[4] United States Department of Labor. Retrieved from [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine (Parent Compound Safety Profile).[5] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection (29 CFR 1910.134). United States Department of Labor. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.